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molecular formula C12H15NO B8414141 3,7,7-Trimethyl-7,8-dihydroquinoline-5(6H)-one

3,7,7-Trimethyl-7,8-dihydroquinoline-5(6H)-one

Cat. No. B8414141
M. Wt: 189.25 g/mol
InChI Key: NFEXTMYHUODAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998831

Procedure details

A mixture of 3-amino-5,5-dimethylcyclohex-2-enone (27.8g., 0.2 mol.) and 2-methyl-3-ethoxyacrolein (22.8 g., 0.2 mol.), in an apparatus equipped for downward distillation, was heated in an oil bath at 120° until the theoretical quantity of distillate was collected (13 ml.) The cooled residue was diluted with 2N HCl (50 ml.), extracted with ethyl acetate (3 × 50 ml.) and the combined extracts discarded. The aqueous solution was adjusted to pH 9.0 with sodium carbonate and extracted with ethyl acetate (3 × 50 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo and the residual oil distilled to give the title compound as a colourless oil (23 g., 53%) b.p. 83°/0.2 mm Hg. (RT = 2 min., 2% OV17, T=150° C).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[CH:3]=1.[CH3:11][C:12](=[CH:15]OCC)[CH:13]=O>>[CH3:15][C:12]1[CH:11]=[N:1][C:2]2[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[C:3]=2[CH:13]=1

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
NC1=CC(CC(C1)(C)C)=O
Name
Quantity
22.8 g
Type
reactant
Smiles
CC(C=O)=COCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in an apparatus equipped for downward distillation
TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath at 120° until the theoretical quantity of distillate
CUSTOM
Type
CUSTOM
Details
was collected (13 ml.) The cooled residue
ADDITION
Type
ADDITION
Details
was diluted with 2N HCl (50 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 × 50 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 × 50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=2CC(CC(C2C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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